BenchChemオンラインストアへようこそ!

(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)

Pharmaceutical impurity profiling Structural elucidation Regulatory compliance

(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) (CAS 163921-62-8), formally designated as Fluconazole Impurity 15, is a bis-triazole entity that arises during the synthesis of the first-generation triazole antifungal fluconazole. It is characterized by a (Z)-configured propene bridge linking two 1,2,4-triazole moieties to a 2,4-difluorophenyl ring (molecular formula C₁₃H₁₀F₂N₆, MW 288.26).

Molecular Formula C13H10F2N6
Molecular Weight 288.26 g/mol
Cat. No. B13437907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)
Molecular FormulaC13H10F2N6
Molecular Weight288.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=CN2C=NC=N2)CN3C=NC=N3
InChIInChI=1S/C13H10F2N6/c14-11-1-2-12(13(15)3-11)10(4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-4,6-9H,5H2/b10-4+
InChIKeySVCXBLVWACGQFG-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) as a Critical Fluconazole Reference Standard


(Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) (CAS 163921-62-8), formally designated as Fluconazole Impurity 15, is a bis-triazole entity that arises during the synthesis of the first-generation triazole antifungal fluconazole . It is characterized by a (Z)-configured propene bridge linking two 1,2,4-triazole moieties to a 2,4-difluorophenyl ring (molecular formula C₁₃H₁₀F₂N₆, MW 288.26). Unlike the active pharmaceutical ingredient (API) fluconazole, which possesses a central tertiary alcohol pharmacophore essential for CYP51 binding, this compound features an olefinic core that alters its molecular geometry, hydrogen-bonding capacity, and steric profile. These structural distinctions render it a pharmacopeially recognized impurity that must be chromatographically resolved and quantified during API release testing, forged degradation studies, and stability assessments to meet ICH Q3A/Q3B and compendial thresholds [1].

Why Generic Fluconazole Impurity Solutions Inadequately Substitute for (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)


Replacement of (Z)-1,1'-(2-(2,4-difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) with other fluconazole impurities (e.g., EP Impurity A, B, C, D) or a generic 'fluconazole related compound' mixture is scientifically invalid because each impurity possesses a distinct chemical structure, a unique relative retention time (RRT), a different response factor under HPLC-UV detection, and an individual pharmacopeial acceptance limit [1]. Impurity A (89429-59-4) is a constitutional triazole isomer with the triazole ring attached at the 4-position rather than the 1-position of the propyl backbone; Impurity B (871550-15-1) contains an additional triazole substituent; Impurity D (81886-51-3) lacks one fluorine atom (desfluoro analog). None of these analogs co-elute with the Z-olefin compound under compendial chromatographic conditions, meaning that substituting one for another corrupts system suitability criteria, prevents accurate retention time marker attribution, and risks misidentification during peak tracking in forced degradation studies [2]. For ANDA/DMF submissions requiring demonstrable traceability to USP or EP reference standards, reliance on non-authenticated or structurally mismatched material constitutes a critical GMP compliance gap.

Quantifiable Differentiation of (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole): Head-to-Head Analytical Evidence for Procurement Decisions


Orthogonal Identity Confirmation by NMR and High-Resolution Mass Spectrometry

Unlike generic reference materials that may rely solely on a single HPLC retention time match, (Z)-1,1'-(2-(2,4-difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) (Impurity 15) is supplied with orthogonal structural confirmation via ¹H-NMR, ¹³C-NMR, and tandem mass spectrometry (LC/MS/MS), with data consistent with the (Z)-configuration assignment reported in peer-reviewed literature [1]. In a published preparative isolation and structural elucidation study, the Z-olefinic geometry was unambiguously established by NMR coupling patterns and NOE experiments, and the exact mass was confirmed by ESI-MS, providing a definitive identity benchmark that non-characterized or single-method-verified comparators cannot offer [2].

Pharmaceutical impurity profiling Structural elucidation Regulatory compliance

Pharmacopeial Traceability and Defined Acceptance Limits vs. Non-Compendial Impurities

Although Impurity 15 is not classified as a specified impurity (A, B, C, D) in the European Pharmacopoeia fluconazole monograph, it falls under the 'any other impurity' category, which carries a stringent ICH-compliant reporting threshold of 0.10%, an identification threshold of 0.10% (for a maximum daily dose ≤2 g/day), and a qualification threshold of 0.15% [1]. In contrast, the specified impurities (e.g., Impurity A, B, C) have monograph-specific individual acceptance limits of ≤0.1% each. The (Z)-olefin compound thus occupies a distinct regulatory niche: its absence or misidentification during HPLC analysis can result in an apparent 'clean' chromatogram that masks a genuine impurity exceeding the 0.10% reporting threshold, thereby violating ICH Q3A and compendial requirements [2].

Pharmacopoeia compliance ICH Q3A Quality control

Characterization Data Package and Certificate of Analysis (COA) Completeness

Suppliers such as SynZeal and SynInnova Laboratories provide a comprehensive characterization data package with each batch of Impurity 15, typically including a detailed Certificate of Analysis (COA) with HPLC purity data, ¹H-NMR, mass spectrum, and IR data, all compliant with regulatory guidelines [1]. SynInnova explicitly offers the compound at 98% purity, with batch-specific COA and HNMR data available upon request, and recommends storage under nitrogen/argon at refrigerated temperatures to maintain long-term stability . Generic fluconazole impurity suppliers lacking batch-specific COA documentation leave the end-user unable to verify identity, purity, or stability—a risk that can directly compromise analytical method validation (AMV) and quality control (QC) protocols.

Reference standard certification COA documentation GMP laboratory readiness

Explicit USP/EP Pharmacopeial Traceability Enabling ANDA Cross-Referencing

Suppliers explicitly state that Fluconazole Impurity 15 can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided on a feasibility basis [1]. Axios Research similarly indicates that its Impurity 15 standard serves as a reference standard for traceability against USP or EP [2]. This documented traceability pathway is a critical differentiator for ANDA/DMF submissions, where regulatory agencies require a clear chain of traceability from the working standard to a recognized compendial standard. Generic fluconazole impurity providers that do not substantiate pharmacopeial cross-referencing place the ANDA applicant at risk of a Refuse-to-Receive (RTR) decision due to incomplete impurity characterization.

ANDA filing Pharmacopeial traceability Method validation

Optimal Deployment Scenarios for (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) in Pharmaceutical Development and Quality Control


System Suitability Standard for HPLC Impurity Profiling of Fluconazole API

Utilize (Z)-1,1'-(2-(2,4-difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) as a retention time marker and resolution standard in HPLC system suitability tests for fluconazole API impurity profiling. Its unique (Z)-olefinic core produces a characteristic retention time (RRT) distinct from EP-specified impurities A, B, C, and D, enabling verification of column performance and mobile phase consistency prior to batch analysis [1]. The availability of comprehensive COA and orthogonal characterization data ensures that the reference standard identity is unequivocally confirmed before use in GMP-regulated QC laboratories.

Method Validation (AMV) and Forced Degradation Studies for ANDA Submissions

Deploy the certified Impurity 15 reference standard during analytical method validation (AMV) to establish method specificity, linearity, accuracy, and precision for the quantification of this non-specified impurity in fluconazole API. During forced degradation studies (acid, base, oxidative, thermal, photolytic), spiking experiments with Impurity 15 validate peak purity and demonstrate that the analytical method can resolve the Z-olefin impurity from the fluconazole parent peak and other degradation products, a requirement explicitly scrutinized in ANDA reviews [1]. The documented pharmacopeial traceability ensures that the AMV package meets ICH Q2(R1) and compendial expectations.

Reference Standard for Quality Control (QC) Batch Release Testing

Incorporate (Z)-1,1'-(2-(2,4-difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole) into the QC release testing protocol for each commercial batch of fluconazole API. The certified standard, stored under recommended conditions (refrigerated, under nitrogen or argon), serves as the external calibration reference for quantifying this impurity against the ICH Q3A identification threshold of 0.10%. Use of a CoA-authenticated standard with documented purity and identity eliminates ambiguity in quantitation, reducing the probability of erroneous batch rejection or acceptance and supporting consistent supply chain quality [1].

Regulatory Dossier Building Block for DMF and CEP Submissions

Leverage the USP/EP-traceable Impurity 15 reference standard as a documentary anchor in Drug Master Files (DMF) and Certificates of Suitability (CEP) submissions for fluconazole manufacturers. The characterized standard, accompanied by NMR, MS, and IR spectral data as well as a detailed COA, provides substantive evidence of impurity identification and control strategy. This level of documentation directly supports the 'Impurities' section (3.2.S.3.2) of the Common Technical Document (CTD), helping regulatory affairs teams demonstrate that the impurity profile is fully characterized and controlled [1], [2].

Quote Request

Request a Quote for (Z)-1,1'-(2-(2,4-Difluorophenyl)prop-1-ene-1,3-diyl)bis(1H-1,2,4-triazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.